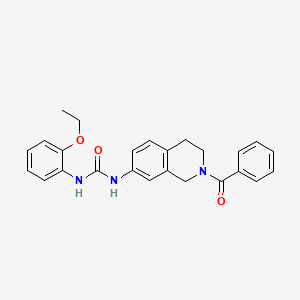
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea, also known as BI-2536, is a small molecule inhibitor of Polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and mitosis. BI-2536 has been extensively studied for its potential as an anti-cancer agent due to its ability to induce mitotic arrest and cell death in cancer cells.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-benzoyl-1,2,3,4-tetrahydroisoquinoline with ethoxyphenyl isocyanate, followed by reduction of the resulting intermediate with sodium borohydride.
Starting Materials
2-benzoyl-1,2,3,4-tetrahydroisoquinoline, ethoxyphenyl isocyanate, sodium borohydride, methanol, chloroform
Reaction
Step 1: Dissolve 2-benzoyl-1,2,3,4-tetrahydroisoquinoline (1.0 g) in methanol (10 mL) and add ethoxyphenyl isocyanate (1.2 g). Stir the mixture at room temperature for 24 hours., Step 2: Evaporate the solvent under reduced pressure and dissolve the resulting solid in chloroform (10 mL)., Step 3: Add sodium borohydride (0.5 g) to the solution and stir at room temperature for 2 hours., Step 4: Quench the reaction by adding water (10 mL) and extract the product with chloroform (3 x 10 mL)., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product as a white solid (yield: 80%).
Mécanisme D'action
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea inhibits Plk1, which is involved in several key processes during mitosis, including spindle formation, chromosome alignment, and cytokinesis. Inhibition of Plk1 leads to mitotic arrest and cell death in cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its anti-cancer effects, 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to have other biochemical and physiological effects. For example, 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis. Additionally, 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to inhibit the growth of malaria parasites.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea is its specificity for Plk1, which makes it a useful tool for studying the role of Plk1 in mitosis and other cellular processes. However, one limitation of 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea is its relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.
Orientations Futures
There are several future directions for research on 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea. One area of interest is the development of more potent and selective Plk1 inhibitors. Additionally, researchers are exploring the potential of combining 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea with other chemotherapeutic agents to enhance its anti-cancer effects. Finally, there is interest in exploring the potential of 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea for the treatment of other diseases, such as malaria.
Applications De Recherche Scientifique
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been widely studied for its potential as an anti-cancer agent. In preclinical studies, 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to induce mitotic arrest and cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and doxorubicin.
Propriétés
IUPAC Name |
1-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-2-31-23-11-7-6-10-22(23)27-25(30)26-21-13-12-18-14-15-28(17-20(18)16-21)24(29)19-8-4-3-5-9-19/h3-13,16H,2,14-15,17H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGJCBBWFKAHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-ethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2912127.png)
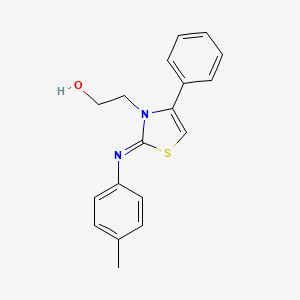
![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)
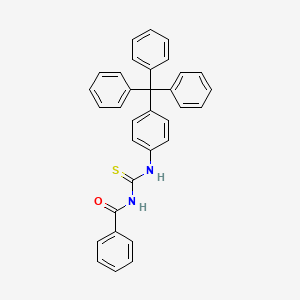
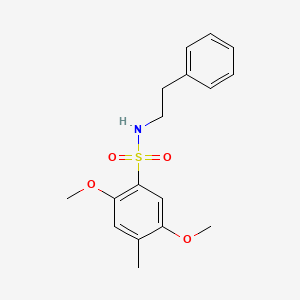
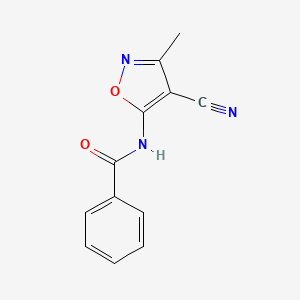
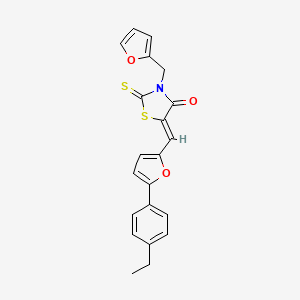
![5,7-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2912139.png)
![2-(2,4-Dichlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2912141.png)
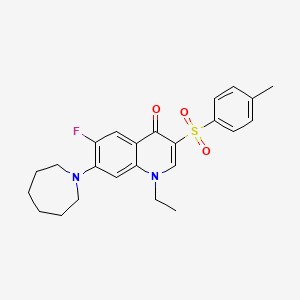
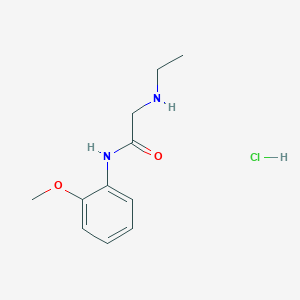
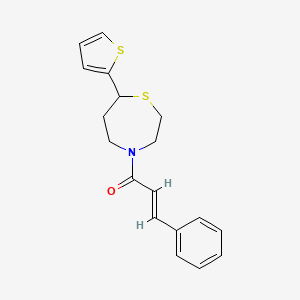
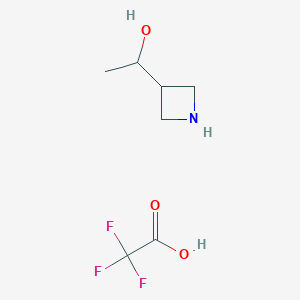
![[2-[(3,5-Dimethyl-1-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2912147.png)